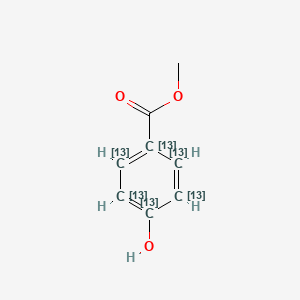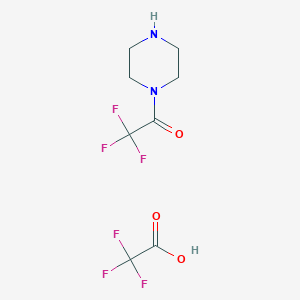
3-Desmethyl 4-Methyl Meclizine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a chemical compound with the molecular formula C25H28Cl2N2 and a molecular weight of 427.409 g/mol . This compound is a derivative of Meclizine, which is commonly used as an antihistamine and antiemetic.
Preparation Methods
The synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride involves several steps, typically starting with the preparation of the core structure followed by specific modifications to introduce the desired functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Formation of the core structure: This step involves the synthesis of the piperazine ring, which is a key component of the compound.
Introduction of methyl groups: Methyl groups are introduced at specific positions on the piperazine ring through alkylation reactions.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form, which enhances the compound’s stability and solubility.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Desmethyl 4-Methyl Meclizine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Desmethyl 4-Methyl Meclizine Dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: As a derivative of Meclizine, it is studied for its potential therapeutic effects, particularly in the treatment of nausea, vomiting, and vertigo.
Mechanism of Action
The mechanism of action of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride is similar to that of Meclizine. It primarily acts as a histamine H1 receptor antagonist, blocking the action of histamine at these receptors. This action helps to reduce nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders. The compound may also have anticholinergic and central nervous system depressant effects .
Comparison with Similar Compounds
3-Desmethyl 4-Methyl Meclizine Dihydrochloride can be compared with other similar compounds, such as:
Meclizine: The parent compound, used widely as an antihistamine and antiemetic.
Cyclizine: Another antihistamine with similar uses but different chemical structure.
Hydroxyzine: An antihistamine with additional anxiolytic properties.
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to treat motion sickness.
The uniqueness of this compound lies in its specific modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .
Properties
CAS No. |
879672-35-2 |
|---|---|
Molecular Formula |
C₂₅H₂₉Cl₃N₂ |
Molecular Weight |
463.87 |
Synonyms |
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]-piperazine; 1-(p-Chloro-α-phenylbenzyl)-4-p-methylbenzyl-piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










